(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a tert-butylphenyl group, a dioxidotetrahydrothiophenyl group, and an ethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the tert-butylphenyl group: This step may involve the alkylation of phenol with tert-butyl chloride in the presence of a base.
Synthesis of the dioxidotetrahydrothiophenyl group: This could be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling of the ethylbenzyl group: This step might involve the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst.
Formation of the prop-2-enamide backbone: This could involve the reaction of an appropriate acyl chloride with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the amide bond.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom could yield a sulfone, while reduction of the amide bond could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple functional groups may allow it to interact with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)prop-2-enamide: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide lies in its specific combination of functional groups. The presence of the tert-butylphenyl, dioxidotetrahydrothiophenyl, and ethylbenzyl groups in a single molecule may confer unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C26H33NO3S |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C26H33NO3S/c1-5-20-6-8-22(9-7-20)18-27(24-16-17-31(29,30)19-24)25(28)15-12-21-10-13-23(14-11-21)26(2,3)4/h6-15,24H,5,16-19H2,1-4H3/b15-12+ |
InChI Key |
YXZIUBPXVAYUEU-NTCAYCPXSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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